Differential Kinase Selectivity: Bosutinib vs. Dasatinib on Src Family Kinases
Bosutinib demonstrates superior potency against c-Src compared to dasatinib, while dasatinib is more potent against Lyn kinase. Bosutinib inhibits c-Src with an IC50 of <1.5 nM, whereas dasatinib inhibits Lyn with an IC50 of 8.5 nM [1]. This contrasts with the broader Src/Abl IC50 profile where dasatinib shows sub-nanomolar potency for Bcr-Abl (IC50 <1.0 nM) and Src (IC50 0.5 nM) , while bosutinib targets Abl with an IC50 of 1 nM and Src with an IC50 of 1.2 nM [2]. The differential potency within the Src family kinases suggests distinct downstream signaling effects that may influence experimental outcomes.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | c-Src: <1.5 nM; Abl: 1 nM; Src: 1.2 nM |
| Comparator Or Baseline | Dasatinib: Lyn: 8.5 nM; Bcr-Abl: <1.0 nM; Src: 0.5 nM |
| Quantified Difference | Bosutinib is >5.6x more potent against c-Src; dasatinib is >2x more potent against Src |
| Conditions | In vitro enzymatic kinase assays |
Why This Matters
This differential Src family inhibition profile is critical for researchers designing experiments where specific Src kinase isoforms are implicated.
- [1] Bieerkehazhi S, et al. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget. 2016;7(1):147-159. View Source
- [2] TargetMol. Bosutinib (SKI-606). Product Datasheet T0152. CAS 380843-75-4. View Source
